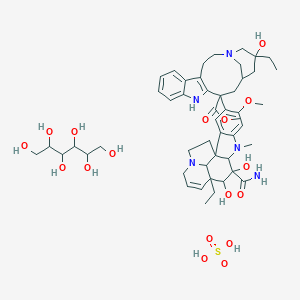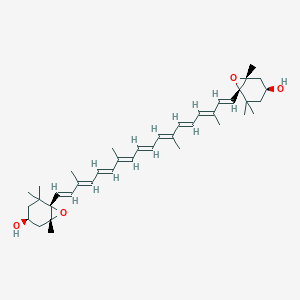
7-Chloro Epinastine Hydrochloride
Overview
Description
7-Chloro Epinastine Hydrochloride is an analog of Epinastine . Epinastine is an H1 receptor antagonist used to prevent itching in allergic conjunctivitis . It is used to treat eye irritation due to allergies .
Synthesis Analysis
The synthesis of Epinastine and its analogs involves the asymmetric reduction of the prochiral imine by asymmetric hydrogen transfer reaction (ATH) .Molecular Structure Analysis
The molecular formula of 7-Chloro Epinastine Hydrochloride is C16H14ClN3.ClH . The molecular weight is 320.216 .Chemical Reactions Analysis
Epinastine hydrochloride tablets of 20 mg were orally administered to humans, and the subsequently collected plasma samples were analyzed by two newly developed assays (HPLC-UV and UPLC-MS/MS), which are most commonly used for quantification in biological samples .Scientific Research Applications
Allergic Conjunctivitis Treatment
7-Chloro Epinastine Hydrochloride is primarily used in the treatment of allergic conjunctivitis. It acts as an antihistamine, providing relief from ocular itching and inflammation associated with allergic reactions in the eyes . Clinical studies have demonstrated its efficacy and safety, making it a reliable option for managing symptoms of allergic conjunctivitis.
Pharmacokinetic Studies
The compound has been the subject of pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. These studies help in determining the appropriate dosing and understanding the drug’s behavior in the human body .
Ophthalmology
In ophthalmology, 7-Chloro Epinastine Hydrochloride is used in eye drops to prevent itching caused by allergic conjunctivitis. Its efficacy in this application has been confirmed through various clinical trials and studies .
Drug Delivery Systems
Research has explored the use of 7-Chloro Epinastine Hydrochloride in drug delivery systems. Its incorporation into contact lenses for sustained drug release represents an innovative approach to treating ocular conditions .
Clinical Studies
7-Chloro Epinastine Hydrochloride has been involved in numerous clinical studies to evaluate its effectiveness and safety profile. These studies are crucial for the drug’s approval and its subsequent availability on the market .
Pharmacodynamics
The pharmacodynamic properties of 7-Chloro Epinastine Hydrochloride have been investigated to understand its mechanism of action, particularly its role as a histamine H1 receptor antagonist with mast-cell stabilizing properties .
Safety and Hazards
Mechanism of Action
Target of Action
7-Chloro Epinastine Hydrochloride primarily targets the histamine H1 and H2 receptors . These receptors play a crucial role in mediating allergic reactions. The compound also has affinity for the alpha 1, alpha 2, and the 5-HT2 receptors .
Mode of Action
The compound exhibits a multi-action effect that inhibits the allergic response in three ways :
Biochemical Pathways
The biochemical pathways affected by 7-Chloro Epinastine Hydrochloride are primarily those involved in the allergic response. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, the compound effectively disrupts the biochemical pathways that lead to allergic symptoms .
Pharmacokinetics
The pharmacokinetics of 7-Chloro Epinastine Hydrochloride reveal low systemic absorption following topical application . The oral clearance (CL/F) is found to be associated with body weight, formulation, and food status . The volume of distribution of the central compartment (V1/F) is related to body weight and food status . An absorption lag time is apparent in fed subjects . These factors significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 7-Chloro Epinastine Hydrochloride’s action primarily involve the inhibition of the allergic response. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, the compound effectively reduces itching associated with allergic conjunctivitis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Chloro Epinastine Hydrochloride. For instance, food status can affect the oral clearance and volume of distribution of the compound . Additionally, the compound’s action may be influenced by the individual’s body weight
properties
IUPAC Name |
16-chloro-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3.ClH/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15;/h1-6,8,15H,7,9H2,(H2,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQNTLALARIPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608615 | |
| Record name | 7-Chloro-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro Epinastine Hydrochloride | |
CAS RN |
80012-45-9 | |
| Record name | 1H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, 7-chloro-9,13b-dihydro-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80012-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1S,13Z,17S,19R)-6,9-Dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one](/img/structure/B192652.png)







